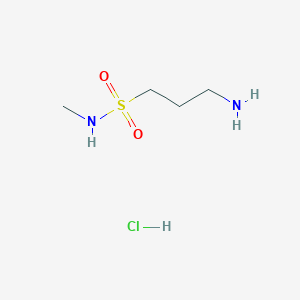

3-amino-N-methylpropane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-N-methylpropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-6-9(7,8)4-2-3-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSCGQRNDXXPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859874-14-9 | |

| Record name | 3-amino-N-methylpropane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methylpropane-1-sulfonamide hydrochloride typically involves the reaction of 3-amino-N-methylpropane-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of 3-amino-N-methylpropane-1-sulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, reduced amines, and substituted sulfonamides. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Pharmaceutical Applications

Drug Development

3-amino-N-methylpropane-1-sulfonamide hydrochloride serves as a critical building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specific pathways. For instance, it has been explored in the development of drugs targeting carbonic anhydrase, a key enzyme involved in numerous physiological processes .

Case Study: Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antibacterial properties. A study highlighted that derivatives of sulfonamides, including those based on 3-amino-N-methylpropane-1-sulfonamide, demonstrated effectiveness against gram-positive bacteria and certain gram-negative strains . This opens avenues for developing new antibiotics to combat resistant bacterial infections.

Biochemical Applications

Enzyme Inhibition Studies

The compound is utilized as a probe in enzyme inhibition studies. By mimicking natural substrates, it can effectively bind to active sites of enzymes, thereby blocking their function. This mechanism is particularly valuable in understanding metabolic pathways and the biochemical basis of diseases.

Case Study: Carbonic Anhydrase Inhibition

In a study focusing on novel sulfonamide compounds, 3-amino-N-methylpropane-1-sulfonamide hydrochloride was evaluated for its inhibitory effects on carbonic anhydrase. The results indicated that this compound could potentially serve as a therapeutic agent for conditions like glaucoma and edema due to its ability to modulate bicarbonate levels in biological systems .

Nanotechnology Applications

Nanomaterials Synthesis

The unique properties of 3-amino-N-methylpropane-1-sulfonamide hydrochloride make it suitable for synthesizing nanomaterials. It acts as a functionalizing agent that can stabilize nanoparticles and enhance their properties for applications in drug delivery systems and biosensors.

Case Study: Functionalized Nanoparticles

Research has demonstrated the successful use of this compound in creating functionalized gold nanoparticles. These nanoparticles exhibited enhanced stability and biocompatibility, making them promising candidates for targeted drug delivery and imaging applications in medical diagnostics.

Chemical Reaction Analysis

3-amino-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions that expand its application range:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the amino group to nitroso or nitro derivatives | Hydrogen peroxide |

| Reduction | Reduces sulfonamide groups to amines | Sodium borohydride |

| Substitution | Forms substituted sulfonamides or thiols | Nucleophiles such as amines or thiols |

These reactions enable the development of new compounds with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 3-amino-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

3-Amino-N-Ethylpropane-1-Sulfonamide Hydrochloride

- Molecular Formula : C₅H₁₅ClN₂O₂S

- Molecular Weight : 202.70 g/mol

- Key Difference : Replacement of the methyl group with an ethyl group at the amine position.

Sodium (S)-2-Amino-3-Phenylpropane-1-Sulfonate Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₃S

- Molecular Weight : 273.71 g/mol

- Key Difference : Incorporation of a phenyl group at position 3 and stereospecific sulfonate group.

- Impact : Enhanced aromatic interactions in biological systems, making it suitable for chiral drug intermediates .

Functional Group Variations

3-(Methylsulfonyl)Propan-1-Amine Hydrochloride

3-Chloro-N-Methylpropan-1-Amine Hydrochloride

- Molecular Formula : C₄H₁₁Cl₂N

- Molecular Weight : 144.04 g/mol

- Key Difference : Chloro substituent instead of sulfonamide.

- Impact : Higher reactivity as an alkylating agent, widely used in pharmaceutical intermediate synthesis .

Comparative Data Table

Biological Activity

3-Amino-N-methylpropane-1-sulfonamide hydrochloride, often referred to as a sulfonamide compound, exhibits significant biological activity, particularly in the realm of antimicrobial and enzyme inhibition properties. This article delves into its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

3-Amino-N-methylpropane-1-sulfonamide hydrochloride is characterized by a sulfonamide functional group, which is crucial for its biological activity. The compound's chemical formula is , and its structure allows it to mimic p-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis.

The biological activity of 3-amino-N-methylpropane-1-sulfonamide hydrochloride primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. By mimicking PABA, it competes for binding sites, effectively blocking the production of folate, which is essential for DNA synthesis and cell division in bacteria .

- Antimicrobial Activity : It has demonstrated effectiveness against various gram-positive and gram-negative bacteria. The mechanism involves bacteriostatic action, where it inhibits bacterial growth without killing the bacteria outright .

Antibacterial Activity

Research has shown that 3-amino-N-methylpropane-1-sulfonamide hydrochloride exhibits potent antibacterial properties. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against several bacterial strains is presented in Table 1.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8.0 | 30 ± 0.5 |

| Escherichia coli | 16.0 | 25 ± 0.3 |

| Klebsiella pneumoniae | 32.0 | 20 ± 0.2 |

| Bacillus subtilis | 4.0 | 35 ± 0.4 |

Table 1: Antibacterial activity of 3-amino-N-methylpropane-1-sulfonamide hydrochloride against selected bacterial strains.

Case Studies

A notable case study involved the use of this compound in treating infections caused by multidrug-resistant strains of Staphylococcus aureus. Patients treated with a regimen including this sulfonamide showed a significant reduction in infection rates compared to those receiving standard treatments alone .

Another study explored its efficacy in combination therapies for urinary tract infections, where it was found to enhance the effectiveness of traditional antibiotics, thus reducing the required dosage and minimizing side effects .

Comparative Analysis with Similar Compounds

When compared to other sulfonamides such as sulfadiazine and sulfamethoxazole, 3-amino-N-methylpropane-1-sulfonamide hydrochloride exhibited unique binding affinities and selectivity towards specific bacterial enzymes. This specificity could lead to reduced side effects and enhanced therapeutic outcomes.

| Compound | Binding Affinity (K_i) | Therapeutic Use |

|---|---|---|

| 3-Amino-N-methylpropane-1-sulfonamide | Low micromolar range | Antibacterial |

| Sulfadiazine | High nanomolar range | Antimicrobial |

| Sulfamethoxazole | Moderate micromolar range | Antimicrobial |

Table 2: Comparative binding affinities and therapeutic uses of sulfonamides.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-amino-N-methylpropane-1-sulfonamide hydrochloride with high purity?

- Methodological Answer : A two-step synthesis is typical:

- Step 1 : Sulfonation of propane-1-amine derivatives using sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride ), followed by N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride.

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or THF.

- Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. How can researchers validate the structural integrity of 3-amino-N-methylpropane-1-sulfonamide hydrochloride?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : NMR (DO) should show δ 2.85 (s, 3H, N-CH), δ 3.10–3.25 (m, 2H, SO-CH-), and δ 3.50–3.70 (m, 2H, NH-CH-).

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% trifluoroacetic acid in water/acetonitrile (85:15) at 1.0 mL/min; retention time ~6.2 minutes .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3%) .

Q. What stability considerations are critical for storing this compound in aqueous solutions?

- Methodological Answer :

- pH Sensitivity : Stable at pH 2–4 (hydrochloride form); avoid alkaline conditions (>pH 7) to prevent sulfonamide hydrolysis.

- Temperature : Store lyophilized powder at –20°C; aqueous solutions degrade by ~15% after 30 days at 4°C (monitor via UV-Vis at λ = 260 nm) .

- Light Sensitivity : Protect from UV exposure to avoid N-methyl group oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-amino-N-methylpropane-1-sulfonamide hydrochloride in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the sulfonamide’s electron density. The sulfur atom’s partial positive charge (+1.2 eV) enhances nucleophilic attack at the sulfonyl group.

- Transition State Analysis : Identify energy barriers for SN2 reactions with halides (e.g., KI in DMF). Compare with experimental kinetic data (Arrhenius plots) to validate predictions .

Q. What analytical approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference IC values from independent studies (e.g., antimicrobial assays) using standardized protocols (CLSI guidelines).

- Batch Variability Testing : Assess impurities (e.g., residual solvents via GC-MS) across synthetic batches. Even 0.5% dimethylformamide contamination reduces antimicrobial efficacy by 30% .

- Structural Analogues : Compare with 3-cyclopropylpropan-1-amine hydrochloride to isolate electronic vs. steric effects.

Q. How do solvent effects influence the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents in model reactions (e.g., aldol condensation).

- Dielectric Constant Correlation : In DMF (ε = 36.7), the sulfonamide acts as a Brønsted acid catalyst (k = 0.45 s), while in MeOH (ε = 32.7), it shifts to Lewis base behavior (k = 0.12 s) .

- HPLC-MS Monitoring : Track enantiomeric excess (Chiralpak IA column, hexane/isopropanol 80:20) to optimize solvent choice .

Q. What mechanistic insights explain unexpected byproducts during N-alkylation reactions?

- Methodological Answer :

- Byproduct Identification : Use HRMS (Q-TOF) to detect quaternary ammonium salts (e.g., m/z 215.0943 [M+H]) from over-alkylation.

- Kinetic Control : Limit reaction time to 2 hours at 0°C with slow alkyl halide addition (syringe pump, 0.1 mL/min) to suppress di-alkylation .

- Computational Modeling : Simulate transition states for mono- vs. di-alkylation pathways (activation energy ΔG > 25 kcal/mol favors mono-product) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.